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Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501 Get Quote

Disclaimer: Direct toxicological data for 3,7-Dimethyloct-7-enal is not readily available in

published literature. This document provides an in-depth toxicological profile based on data

from its closest structural analogue and surrogate, Citral (CAS 5392-40-5). Citral is a mixture of

two geometric isomers, Geranial ((2E)-3,7-dimethylocta-2,6-dienal) and Neral ((2Z)-3,7-

dimethylocta-2,6-dienal). The information herein should be interpreted as a read-across

assessment and used with the understanding that it pertains to this well-studied surrogate.

Executive Summary
Citral, the primary surrogate for 3,7-Dimethyloct-7-enal, exhibits low acute oral and dermal

toxicity.[1][2] It is classified as a skin irritant and a skin sensitizer, though not an eye irritant in

rabbits.[2][3] Repeated dose toxicity studies in rodents have established No Observed Adverse

Effect Levels (NOAELs) with effects at higher doses primarily related to irritation at the site of

contact. Developmental toxicity studies in rats via inhalation did not show teratogenicity at

concentrations below those causing maternal toxicity.[4] Citral is not considered to be genotoxic

based on a battery of in vitro and in vivo assays. Carcinogenicity studies in rats and mice did

not attribute any neoplasms to citral administration.

Acute Toxicity
The acute toxicity of citral is low across oral and dermal routes of exposure.

Table 1: Acute Toxicity of Citral
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Endpoint Species Route Value Reference

LD₅₀
Rat (Sprague

Dawley)
Oral 6800 mg/kg bw [1][3]

LD₅₀ Rat (female) Oral 4950 mg/kg bw [1][5]

LD₅₀ Rat Dermal >2000 mg/kg bw [1][3]

LD₅₀ Rabbit Dermal 2250 mg/kg bw [1][5][6][7]

Clinical signs following acute oral exposure at high doses included apathy, staggering,

salivation, and a poor general state.[1] Dermal application in rats resulted in slight skin irritation

and desquamation.[1]

Irritation and Sensitization
Citral is a known skin irritant and sensitizer.

Skin and Eye Irritation
In rabbit studies, citral was found to be irritating to the skin, causing moderate erythema and

edema.[1][3] However, it is not classified as an eye irritant.[2]

Skin Sensitization
Citral is classified as a skin sensitizer.[1] The murine Local Lymph Node Assay (LLNA) is a key

method for assessing sensitization potential.

Table 2: Skin Sensitization Data for Citral

Assay Species Vehicle Result EC3 Value Reference

LLNA Mouse (CBA)

Ethanol:Dieth

yl phthalate

(1:3)

Sensitizer 6.3% [1]

The EC3 value is the estimated concentration required to produce a three-fold increase in

lymphocyte proliferation, with lower values indicating greater sensitizing potency.[8][9] An EC3
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of 6.3% indicates moderate sensitization potential.[1][8]

Repeated Dose Toxicity
Sub-chronic and chronic oral toxicity studies have been conducted on citral.

Table 3: Repeated Dose Oral Toxicity of Citral

Study
Duration

Species NOAEL LOAEL
Key Effects
at LOAEL

Reference

14-Week Rat (F344/N) -

335

mg/kg/day

(female), 345

mg/kg/day

(male)

Decreased

body weight
[3]

2-Year Rat (F344/N) -
210 mg/kg

bw/day

Decreased

body weights
[1]

The primary effects observed in long-term studies were related to reduced body weight gain at

higher doses, likely due to palatability issues and local irritation in the forestomach.[1]

Genotoxicity
Citral has been evaluated in a range of genotoxicity assays and has shown no evidence of

mutagenic or clastogenic potential.

Table 4: Genotoxicity of Citral
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Assay Type Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

S. typhimurium With & Without Negative [3]

In Vitro Gene

Mutation

Chinese Hamster

Ovary (CHO)

cells

With & Without Negative [3]

In Vivo

Micronucleus
Mouse N/A Negative [3]

Carcinogenicity
Long-term carcinogenicity studies were conducted by the National Toxicology Program (NTP).

Table 5: Carcinogenicity of Citral

Species Route
Dose Levels
(ppm in feed)

Findings Reference

Rat (F344/N) Oral
1000, 2000,

4000

No neoplasms

attributed to citral
[1]

Mouse (B6C3F1) Oral 500, 1000, 2000
No neoplasms

attributed to citral
[1]

While a positive trend for malignant lymphoma was observed in female mice at the highest

dose, the incidences were within the historical control range and were not clearly related to

citral administration.

Reproductive and Developmental Toxicity
Developmental toxicity has been assessed via the inhalation route.
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Table 6: Developmental Toxicity of Inhaled Citral

Species Exposure
NOAEL
(Maternal
Toxicity)

NOAEL
(Developme
ntal
Toxicity)

Key
Findings

Reference

Rat

(Sprague-

Dawley)

Inhalation

(GD 6-15)
34 ppm 68 ppm

Maternal

toxicity

(reduced

body weight

gain, clinical

signs) at 68

ppm. No

teratogenicity.

Slight

reduction in

fetal weight at

maternally

toxic dose.

[4]

The study concluded that citral does not produce developmental toxicity in rats when inhaled at

concentrations up to a maternally toxic level.[4]

Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that models the first key event in the Adverse Outcome

Pathway (AOP) for skin sensitization: covalent binding to skin proteins.[10][11][12]

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides

containing either cysteine or lysine.[13][14] The depletion of these peptides after a 24-hour

incubation period is measured by High-Performance Liquid Chromatography (HPLC).[12]

Methodology:

A stock solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).
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The test chemical solution is incubated with solutions of a cysteine-containing peptide and

a lysine-containing peptide for 24 ± 1 hours at 25 ± 2.5°C.[13]

Following incubation, the reaction is stopped, and the samples are analyzed by HPLC with

a gradient elution and UV detection at 220 nm.[12][13]

The percentage of peptide depletion is calculated by comparing the peak area of the

peptide in the sample to the peak area in a reference control.

The mean depletion of cysteine and lysine is used to categorize the substance into

reactivity classes (minimal, low, moderate, high), which informs the prediction of

sensitization potential.[14]

Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization

AOP: the activation of dendritic cells.[15][16][17]

Principle: The assay measures the upregulation of cell surface markers CD86 and CD54 on

a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[15][17]

[18] These markers are associated with the activation and maturation of dendritic cells, a

critical step in initiating an allergic response.[17]

Methodology:

Cytotoxicity Assay: THP-1 cells are first treated with a range of concentrations of the test

chemical for 24 hours to determine the concentration that causes 25% cytotoxicity (CV75).

This is used to select the concentrations for the main study.

Marker Expression Assay: THP-1 cells are incubated with eight different concentrations of

the test chemical (based on the CV75 value) for 24 hours.[18]

Staining and Analysis: After incubation, cells are collected and stained with fluorescently-

labeled antibodies specific for CD86 and CD54.

Flow Cytometry: The expression levels of the markers are quantified using a flow

cytometer. The relative fluorescence intensity (RFI) is calculated for each marker at each
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concentration.

Prediction Model: A substance is predicted as a sensitizer if the RFI of CD86 exceeds

150% or the RFI of CD54 exceeds 200% at any of the tested concentrations in at least two

of three independent experiments.

Prenatal Developmental Toxicity Study - OECD 414
This study is designed to assess the potential adverse effects of a substance on the pregnant

female and the developing embryo and fetus.[19][20]

Principle: The test substance is administered to pregnant female animals (typically rats or

rabbits) during the period of major organogenesis (e.g., gestation days 6-15 for rats).[4]

Effects on the dam (maternal toxicity) and on the conceptus (developmental toxicity) are

evaluated.[21][22]

Methodology:

Dosing: Mated female animals are randomly assigned to control and at least three dose

groups. The test substance is administered daily via the intended route of exposure (e.g.,

oral gavage, inhalation). Doses are selected based on preliminary studies to establish a

high dose that induces some maternal toxicity but not death or severe suffering.[20][21]

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight

and food consumption are recorded throughout the study.

Fetal Examination: Shortly before the expected day of delivery (e.g., gestation day 20 for

rats), the dams are euthanized.[4] The uterus is examined to determine the number of

implantations, resorptions, and live/dead fetuses.

Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal

malformations and variations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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